ETBICYPHAT

Catalog No.
S597291
CAS No.
1005-93-2
M.F
C6H11O4P
M. Wt
178.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETBICYPHAT

CAS Number

1005-93-2

Product Name

ETBICYPHAT

IUPAC Name

4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

Molecular Formula

C6H11O4P

Molecular Weight

178.12 g/mol

InChI

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3

InChI Key

BYEFHDZWRALTEN-UHFFFAOYSA-N

SMILES

CCC12COP(=O)(OC1)OC2

Synonyms

TMPP; 2-Ethyl-2-(Hydroxymethyl)-1,3-propanediol Cyclic Phosphate;2-Ethyl-2-(hydroxymethyl)-1,3-propanediol Cyclic Phosphate;4-Ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane 1-Oxide4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-Oxide; Etbic

Canonical SMILES

CCC12COP(=O)(OC1)OC2

Potential Use as a Flame Retardant:

Trimethylolpropane phosphate (TMPP) has been explored as a potential flame retardant for various materials, including textiles, polymers, and wood. Studies have shown that TMPP can be effective in reducing flammability by acting as a source of non-combustible compounds during combustion and promoting the formation of a protective char layer []. However, further research is needed to determine the long-term safety and environmental impact of TMPP before widespread use.

Studies on Neurotoxicity:

TMPP has been the subject of research investigating its potential neurotoxic effects. Studies on laboratory animals have shown that TMPP exposure can induce seizures and other neurological activity [, ]. These studies are crucial for understanding the potential health hazards associated with TMPP exposure.

Etbicyphat, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, is a chemical compound with the molecular formula C6_6H11_{11}O4_4P and a molecular weight of 178.123 g/mol. It is characterized by a complex bicyclic structure that includes three oxygen atoms and one phosphorus atom integrated into its framework. This compound has been identified as a potent competitive antagonist of GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Etbicyphat has been shown to induce epileptiform activity in hippocampal CA1 neurons, highlighting its significant neuropharmacological properties .

As mentioned earlier, the primary application of TMPT seems to be as a ligand in organometallic chemistry. In this context, TMPT donates its lone pairs on the oxygen atoms to a metal center, forming a coordination complex. This complex formation can influence the reactivity and properties of the metal center [].

Involving Etbicyphat primarily focus on its interaction with biological systems, particularly its binding affinity to GABA(A)-benzodiazepine receptors. As a competitive antagonist, it inhibits the action of GABA, leading to altered neuronal excitability. The compound's reactivity can also be influenced by its phosphorous component, which may participate in hydrolysis or other reactions typical of phosphonate esters .

For example, in the presence of water, Etbicyphat may undergo hydrolysis to yield phosphoric acid derivatives and other products. This reaction is significant for understanding its stability and behavior in biological environments.

Etbicyphat's primary biological activity is its role as a GABA(A) receptor antagonist. This interaction disrupts normal inhibitory signaling in the brain, which can lead to increased neuronal excitability and potential seizure activity. Studies have demonstrated that Etbicyphat can induce epileptiform discharges in cultured hippocampal neurons, making it a valuable tool for studying epilepsy and related disorders .

Additionally, its ability to bind competitively to GABA(A) receptors suggests potential implications for developing pharmacological agents targeting anxiety disorders and other conditions influenced by GABAergic signaling.

The synthesis of Etbicyphat can be achieved through various methods involving the assembly of its bicyclic structure and the incorporation of phosphorous and oxygen functionalities. One common approach involves the reaction of suitable precursors containing ethyl and phosphonate groups under controlled conditions to ensure the formation of the desired bicyclic framework .

Specific synthetic routes may include:

  • Condensation reactions between cyclic alcohols and phosphoric acid derivatives.
  • Phosphorylation processes that introduce the phosphonate group into an existing cyclic compound.

These methods require careful optimization to achieve high yields and purity.

Etbicyphat has several applications primarily in neurobiology research due to its role as a GABA(A) receptor antagonist. It serves as a critical reagent for studying synaptic transmission and neuronal excitability. Additionally, it may have potential therapeutic applications in treating epilepsy or anxiety disorders by modulating GABAergic activity .

Moreover, due to its unique chemical structure, Etbicyphat can be explored for use in developing novel pharmaceuticals aimed at targeting specific neurological pathways.

Interaction studies involving Etbicyphat focus on its binding characteristics with GABA(A) receptors and other neurotransmitter systems. Research indicates that it competes with GABA for binding sites on these receptors, thereby inhibiting their function. Such studies often employ techniques like electrophysiology to measure changes in neuronal activity upon application of Etbicyphat .

Furthermore, investigations into its interactions with other pharmacological agents could provide insights into potential combination therapies for neurological disorders.

Etbicyphat shares structural and functional similarities with several other compounds that interact with GABAergic systems or possess phosphonate functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionKey Differences
BicucullineAlkaloidCompetitive antagonist at GABA(A)Naturally occurring; derived from plants
PicrotoxinNon-selective antagonistNoncompetitive antagonist at GABA(A)Distinct mechanism; does not compete
Trimethylolpropane phosphatePhosphonate esterPotentially affects neurotransmissionDifferent structural framework

Etbicyphat is unique due to its specific bicyclic structure that incorporates both ethyl and phosphonate functionalities, allowing it to exert selective antagonistic effects on GABA(A) receptors while distinguishing itself from other compounds like bicuculline and picrotoxin through its distinct chemical properties and synthesis methods .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

178.03949583 g/mol

Monoisotopic Mass

178.03949583 g/mol

Heavy Atom Count

11

UNII

5ZYS7J5LT3

Other CAS

1005-93-2

Wikipedia

Etbicyphat

Dates

Modify: 2023-08-15
- Bellet et al., Science.(1973) 182:1135-1136- Cooper G. H. et al., Eur. J. Med. Chem. (1978). 13:207-212- Fetisov et al., Biol. Membr. (1986) (Russian). 3(5):968-970- Squires et al., Mol. Pharmacol.(1983) 23:326-331

Explore Compound Types